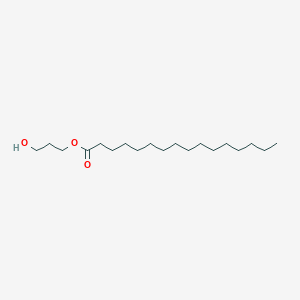
3-Hydroxypropyl hexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxypropyl hexadecanoate: is an organic compound with the molecular formula C19H38O3 and a molecular weight of 314.50 g/mol . . This compound is a fatty acid ester, which is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Hydroxypropyl hexadecanoate can be synthesized through the esterification of hexadecanoic acid (palmitic acid) with 3-hydroxypropyl alcohol . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxypropyl hexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted esters or ethers.
Aplicaciones Científicas De Investigación
Chemistry: 3-Hydroxypropyl hexadecanoate is used as a precursor in the synthesis of various complex organic molecules. It serves as an intermediate in the production of surfactants and emulsifiers .
Biology: In biological research, this compound is used to study lipid metabolism and fatty acid biosynthesis . It is also employed in the formulation of lipid-based drug delivery systems .
Medicine: this compound is investigated for its potential use in pharmaceutical formulations . It acts as an excipient in the development of controlled-release drug delivery systems .
Industry: In the industrial sector, this compound is used as an emulsifying agent in the production of cosmetics and personal care products. It is also utilized in the manufacture of lubricants and plasticizers .
Mecanismo De Acción
The mechanism of action of 3-hydroxypropyl hexadecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The hydroxyl group in the compound allows it to form hydrogen bonds with other molecules, enhancing its solubility and interaction with biological targets. The ester group can undergo hydrolysis to release fatty acids and alcohols, which can then participate in various metabolic pathways .
Comparación Con Compuestos Similares
- 1-Hexadecanoyl-sn-glycero-3-phosphoethanolamine
- 1,2-Dihexadecanoyl-sn-glycero-3-phosphoethanolamine
- 2-Hydroxypropyl hexadecanoate
Comparison: 3-Hydroxypropyl hexadecanoate is unique due to its hydroxyl group , which imparts additional reactivity compared to other similar compounds. This hydroxyl group allows for hydrogen bonding and increased solubility in aqueous environments, making it more versatile in various applications. Additionally, the presence of the hydroxyl group enables the compound to participate in a wider range of chemical reactions, enhancing its utility in synthetic chemistry .
Propiedades
Número CAS |
821-16-9 |
|---|---|
Fórmula molecular |
C19H38O3 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
3-hydroxypropyl hexadecanoate |
InChI |
InChI=1S/C19H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)22-18-15-17-20/h20H,2-18H2,1H3 |
Clave InChI |
ZUFBWTZQHUODCE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


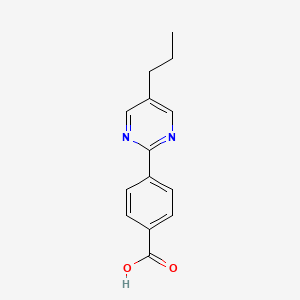
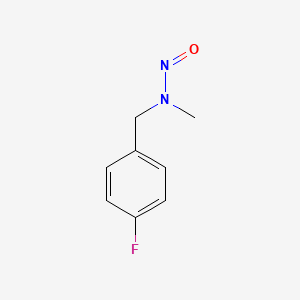
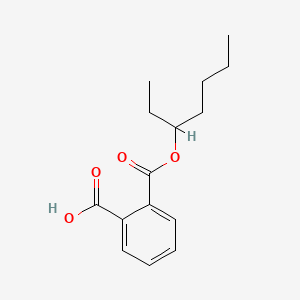
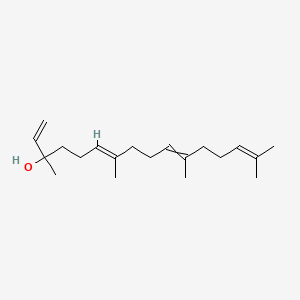
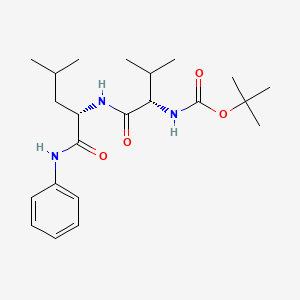
![methyl N-[1-[2-[[4-[1-(4-tert-butylphenyl)-5-[4-[[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]phenyl]pyrrolidin-2-yl]phenyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13405429.png)
![oxolan-3-yl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13405436.png)
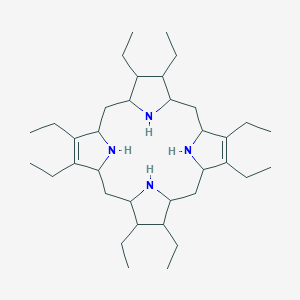
![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13405448.png)
![5-({4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}methyl)-2-(trifluoromethyl)pyridine](/img/structure/B13405457.png)
![4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13405461.png)
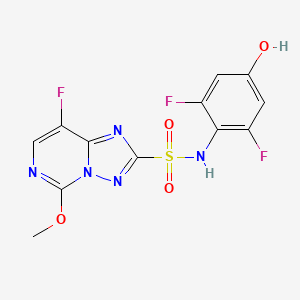
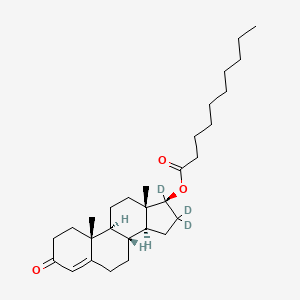
![disodium;[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13405478.png)
